(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine (1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228901
InChI: InChI=1S/C8H15NO/c1-5(9)7-4-6-2-3-8(7)10-6/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18228901

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name (1R)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine
Standard InChI InChI=1S/C8H15NO/c1-5(9)7-4-6-2-3-8(7)10-6/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1
Standard InChI Key WJZWHDOCQPDZRT-NIYQRSRNSA-N
Isomeric SMILES C[C@H](C1CC2CCC1O2)N
Canonical SMILES CC(C1CC2CCC1O2)N

Introduction

(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine is an organic compound belonging to the class of bicyclic amines. Its unique structure, featuring a 7-oxabicyclo[2.2.1]heptane framework, makes it an interesting subject of study in chemistry and pharmacology. This compound has potential applications in synthetic chemistry and medicinal research due to its rigid bicyclic structure and functional amine group.

Chemical Identity

PropertyDetails
IUPAC Name(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
StructureContains a bicyclic oxirane ring fused with a cyclohexane moiety
PubChem CIDNot explicitly available for this exact compound in the provided data

Structural Features

The compound's structure includes:

  • A 7-oxabicyclo[2.2.1]heptane backbone, which is a bicyclic framework containing an oxygen atom.

  • A primary amine group (-NH₂) attached to the ethanone moiety.

  • Chirality at the carbon atom bonded to the amine group, with the configuration specified as (1R).

The rigid bicyclic system imparts steric hindrance, influencing its chemical reactivity and interaction with biological targets.

Synthesis

While specific synthetic pathways for (1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine are not detailed in the sources, similar compounds can be synthesized through:

  • Epoxidation of norbornene derivatives: Introducing an oxygen atom into a bicyclic system.

  • Amination reactions: Using reductive amination or nucleophilic substitution to introduce the amine group.

These methods typically involve controlled reaction conditions to preserve stereochemistry.

Potential Applications

The compound's bicyclic structure and amine functionality make it valuable for:

  • Pharmaceutical Development:

    • The rigid scaffold can serve as a building block for drug discovery.

    • Amine groups are often bioactive and interact with biological receptors.

  • Synthetic Chemistry:

    • Used as an intermediate in creating more complex molecules.

    • The oxabicyclic framework may impart unique stereochemical properties to derivatives.

Biological Activity

Although specific biological studies on (1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine are not reported in the provided data, related compounds have been explored for their bioactivity:

  • The presence of an amine group suggests potential as a neurotransmitter analog or enzyme inhibitor.

  • The rigid oxabicyclic structure could enhance binding specificity in biological systems.

Comparison with Related Compounds

To better understand this compound, comparisons can be drawn with structurally similar molecules:

Compound NameMolecular Weight (g/mol)Key Difference
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine 127.18Lacks ethanone moiety; simpler structure
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2-(4-propan-2-ylphenyl)ethanone 258.35Contains additional aromatic substituent

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